Methyl 2-methyldecanoate

描述

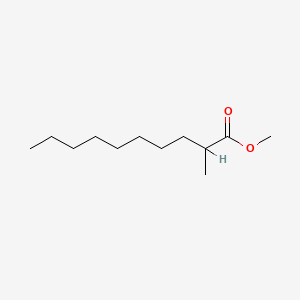

Methyl 2-methyldecanoate is a branched-chain fatty acid methyl ester (FAME) with the chemical formula C₁₂H₂₄O₂. It features a methyl group at the second carbon of the decanoate backbone (Figure 3C, ). This compound is synthesized via alkylation of methyl decanoate (C10 FAME) using methods described by Dickschat et al., followed by structural confirmation via NMR spectroscopy .

Natural Occurrence: this compound is a significant component in marine cyanobacteria Trichodesmium erythraeum blooms, where it exists predominantly in ester-bound forms rather than as free fatty acids . It also occurs in bird preen secretions as part of larger esters (e.g., tridecyl 2-methyldecanoate), contributing to chemical signaling linked to genetic heterozygosity in species like black-legged kittiwakes .

属性

CAS 编号 |

29619-64-5 |

|---|---|

分子式 |

C12H24O2 |

分子量 |

200.32 g/mol |

IUPAC 名称 |

methyl 2-methyldecanoate |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3 |

InChI 键 |

ZWSMRUGTQTWTII-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C)C(=O)OC |

规范 SMILES |

CCCCCCCCC(C)C(=O)OC |

其他CAS编号 |

29619-64-5 |

产品来源 |

United States |

相似化合物的比较

Structural Analogues: Chain Length and Branching Position

The following table compares methyl 2-methyldecanoate with structurally related FAMEs:

Key Observations :

- Retention Time in GC Analysis: this compound elutes later than its linear counterpart (methyl decanoate) due to increased hydrophobicity from branching. Methyl 2-methyldodecanoate, with a longer chain, shows even higher retention (Figure 4, ).

- Synthetic Accessibility : Shorter-chain derivatives (C10, C12) are synthesized via alkylation of corresponding FAMEs, while longer analogs (C16) require more complex protocols .

Reactivity and Stability

- Hydrolysis: this compound undergoes base hydrolysis to yield 2-methyldecanoic acid. Stereochemical outcomes depend on reaction conditions; hydrolysis at pH 8.0 with CaCl₂ yields (S)-2-methyldecanoic acid with 80% enantiomeric excess, whereas neutral pH conditions result in lower stereoselectivity .

- Esterification: Unlike linear FAMEs, the branched structure of this compound allows esterification with alcohols (e.g., 1-octanol) even in aqueous media, highlighting its unique reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。